
N-(tert-Butoxycarbonyl)-L-homocysteine
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-homocysteine: is a derivative of the amino acid homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, to protect the amino group from unwanted reactions during various chemical transformations.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Bioconjugation: Utilized in the modification of biomolecules, such as the attachment of homocysteine to proteins or nucleic acids.
Drug Development: Employed in the synthesis of pharmaceutical compounds and prodrugs, where the Boc group provides stability and solubility.
Biological Studies: Used in studies of homocysteine metabolism and its role in various diseases, including cardiovascular and neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-homocysteine typically involves the protection of the amino group of L-homocysteine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature. The reaction can be summarized as follows:
L-Homocysteine+Boc2O→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)-L-homocysteine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Oxidation: Oxidation of the thiol group to form disulfides or sulfonic acids.
Substitution: Nucleophilic substitution reactions involving the thiol group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotection: L-homocysteine.
Oxidation: Homocystine (disulfide) or homocysteic acid (sulfonic acid).
Substitution: Various alkyl or acyl derivatives of homocysteine.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-homocysteine primarily involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The thiol group of homocysteine can participate in various nucleophilic and redox reactions, contributing to its versatility in synthetic and biological applications.
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-L-homocysteine can be compared with other Boc-protected amino acids and thiol-containing compounds. Some similar compounds include:
N-(tert-Butoxycarbonyl)-L-cysteine: Similar in structure but lacks the additional methylene group present in homocysteine.
N-(tert-Butoxycarbonyl)-L-methionine: Contains a thioether group instead of a thiol group.
N-(tert-Butoxycarbonyl)-L-serine: Contains a hydroxyl group instead of a thiol group.
Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the thiol group, which allows for diverse chemical reactivity and applications in peptide synthesis, bioconjugation, and drug development.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





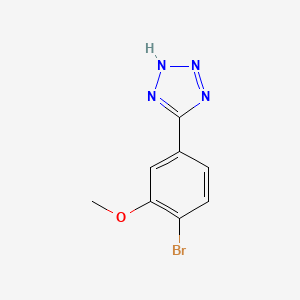
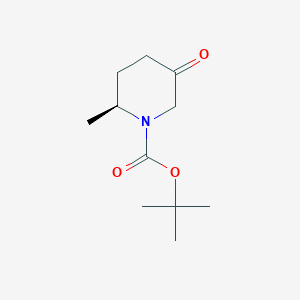
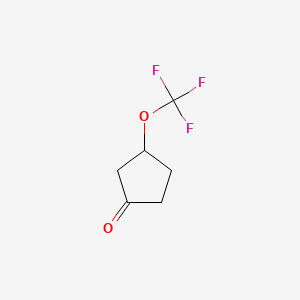
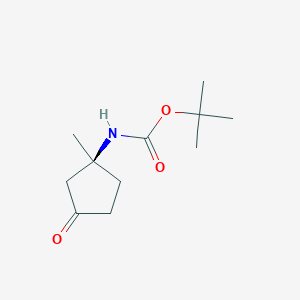
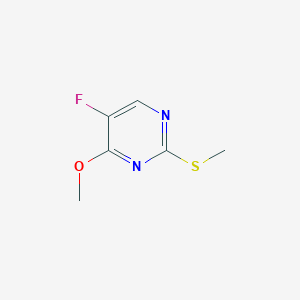

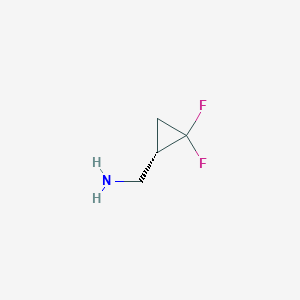


![(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B8184560.png)

